![molecular formula C19H19N3O2 B7434688 1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one](/img/structure/B7434688.png)
1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one, also known as SPI, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. SPI is a spirocyclic compound that has been synthesized through several methods, and its mechanism of action and biochemical effects have been extensively studied.
Mechanism of Action
The mechanism of action of 1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one is not fully understood, but it has been suggested that 1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one may act through several pathways, including the inhibition of enzymes involved in cancer cell growth and the modulation of neurotransmitter levels in the brain. 1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one has also been shown to interact with several proteins, including tubulin and beta-amyloid, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the inhibition of amyloid beta aggregation, and the modulation of neurotransmitter levels in the brain. Additionally, 1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one in lab experiments is its high potency and specificity, which allows for the precise targeting of specific pathways and proteins. Additionally, 1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one has been shown to be relatively stable and easy to synthesize, which makes it a useful tool for studying various diseases. However, one limitation of using 1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one in lab experiments is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several potential future directions for research on 1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of 1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one for clinical use. Additionally, further studies on the mechanism of action of 1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one and its potential toxicity are needed to fully understand its therapeutic potential.
Synthesis Methods
1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one has been synthesized through several methods, including a one-pot synthesis, a three-component reaction, and a tandem reaction. The one-pot synthesis involves the reaction of 2,4-pentanedione, 5-methylpyrazine-2-carboxylic acid, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base, resulting in the formation of 1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one. The three-component reaction involves the reaction of 2,4-pentanedione, 5-methylpyrazine-2-carboxylic acid, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a catalyst, resulting in the formation of 1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one. The tandem reaction involves the reaction of 2,4-pentanedione, 5-methylpyrazine-2-carboxylic acid, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base and a catalyst, resulting in the formation of 1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one. These methods have been optimized to improve the yield and purity of 1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one.
Scientific Research Applications
1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one has been extensively studied for its potential therapeutic applications in several diseases, including cancer, Alzheimer's disease, and depression. 1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one may induce apoptosis in cancer cells. 1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one has also been shown to inhibit the aggregation of amyloid beta peptide, which is a hallmark of Alzheimer's disease. Additionally, 1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one has been shown to have antidepressant-like effects in animal models of depression.
properties
IUPAC Name |
1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-11-21-16(12-20-13)18(24)22-8-6-19(7-9-22)10-14-4-2-3-5-15(14)17(19)23/h2-5,11-12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDGMEDYKBYTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC3(CC2)CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

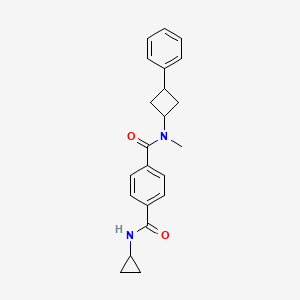
![3-[6-[(1-Methyl-6-oxopiperidine-2-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434612.png)
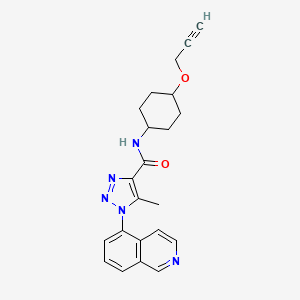
![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)
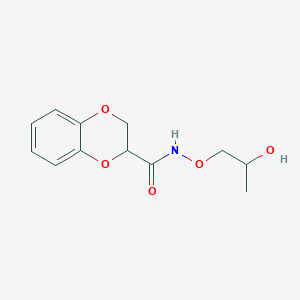

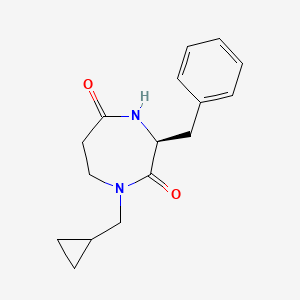
![5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine](/img/structure/B7434652.png)
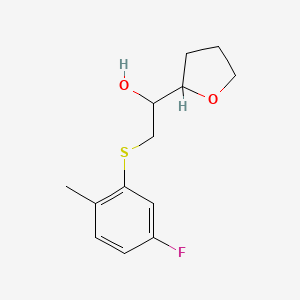
![3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione](/img/structure/B7434663.png)
![2-hydroxy-6-methoxy-N-[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl]benzamide](/img/structure/B7434677.png)
![Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434684.png)
![N-(3-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B7434708.png)
![Ethyl 4-[[2-oxo-2-[(2-prop-1-en-2-yloxolan-3-yl)methylamino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434712.png)